molecular formula C19H18BrNO4 B277600 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B277600
Poids moléculaire: 404.3 g/mol
Clé InChI: CYOZRWFKHMNLDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD7929, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in scientific research, particularly in the field of cancer treatment.

Mécanisme D'action

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits the activity of BRD4 by binding to a specific pocket on the protein. This binding prevents BRD4 from interacting with other proteins and inhibits its ability to regulate gene expression. This leads to a decrease in the expression of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce cell death in a variety of cancer cell lines. Additionally, 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of tumors in mouse models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. Additionally, 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have high potency and selectivity for BRD4, which makes it a useful tool for studying the role of BRD4 in cancer.
One limitation of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known. Additionally, 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one may have off-target effects on other proteins, which could complicate its use in lab experiments.

Orientations Futures

There are several potential future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its anti-tumor effects in preclinical studies, particularly in combination with other cancer therapies. Another direction is to study its effects on other diseases that involve dysregulation of gene expression, such as inflammatory diseases and neurological disorders. Finally, clinical trials should be conducted to determine the safety and efficacy of 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in humans.

Méthodes De Synthèse

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been described in a scientific publication by the National Institutes of Health. The method involves a series of chemical reactions starting with commercially available starting materials. The final product is purified using column chromatography to obtain a pure compound with high yield.

Applications De Recherche Scientifique

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical studies.

Propriétés

Nom du produit

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C19H18BrNO4

Poids moléculaire

404.3 g/mol

Nom IUPAC

5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C19H18BrNO4/c1-3-21-15-9-8-12(20)10-14(15)19(24,18(21)23)11-16(22)13-6-4-5-7-17(13)25-2/h4-10,24H,3,11H2,1-2H3

Clé InChI

CYOZRWFKHMNLDB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O

SMILES canonique

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.